Methoxytrityl-N-PEG24-acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxytrityl-N-PEG24-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methoxytrityl chloride. The process typically involves the activation of PEG with methoxytrityl chloride under controlled conditions to form the desired compound . The reaction is carried out in an organic solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methoxytrityl-N-PEG24-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methoxytrityl-N-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: this compound is used in the development of drug delivery systems and bioconjugates.
Industry: It finds applications in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of Methoxytrityl-N-PEG24-acid involves its ability to modify and stabilize proteins. The compound interacts with specific amino acid residues in proteins, forming stable conjugates that enhance the stability and solubility of the proteins . This interaction is crucial for its applications in proteomics and drug delivery systems.
Comparison with Similar Compounds
Methoxytrityl-N-PEG24-acid can be compared with other PEGylated compounds, such as:
Methoxytrityl-N-PEG12-acid: Similar in structure but with a shorter PEG chain length.
Methoxytrityl-N-PEG48-acid: Similar in structure but with a longer PEG chain length.
Methoxytrityl-N-PEG24-amine: Similar in structure but with an amine functional group instead of an acid.
These compounds share similar properties but differ in their PEG chain lengths and functional groups, which can influence their specific applications and effectiveness.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H119NO27/c1-75-69-14-12-68(13-15-69)71(66-8-4-2-5-9-66,67-10-6-3-7-11-67)72-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-63-99-65-64-98-62-60-96-58-56-94-54-52-92-50-48-90-46-44-88-42-40-86-38-36-84-34-32-82-30-28-80-26-24-78-22-20-76-18-16-70(73)74/h2-15,72H,16-65H2,1H3,(H,73,74) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBZDOBLUDXNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H119NO27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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